molecular formula C17H17F3N2O2S2 B2393689 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893376-54-0

3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2393689
CAS No.: 893376-54-0
M. Wt: 402.45
InChI Key: XOKAMMPZXTUNJO-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4-one core, a methoxyethyl group, and a trifluoromethylphenylmethylsulfanyl substituent. Due to its intricate structure, this compound has garnered interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thieno[3,2-d]pyrimidin-4-one core through a cyclization reaction. This step often involves the reaction of a thiophene derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction. This step typically involves the reaction of the thienopyrimidine core with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base.

    Attachment of the Trifluoromethylphenylmethylsulfanyl Group: The final step involves the introduction of the trifluoromethylphenylmethylsulfanyl group through a nucleophilic substitution reaction. This step often requires the use of a suitable thiol and a trifluoromethylphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyethyl or trifluoromethylphenylmethylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
  • **3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-thione
  • **3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the methoxyethyl group, trifluoromethylphenylmethylsulfanyl group, and thieno[3,2-d]pyrimidin-4-one core imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S2/c1-24-8-7-22-15(23)14-13(6-9-25-14)21-16(22)26-10-11-2-4-12(5-3-11)17(18,19)20/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAMMPZXTUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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